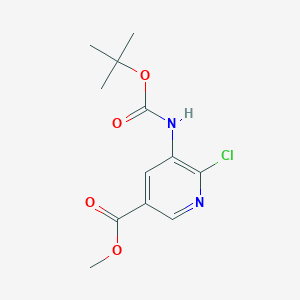
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene is an organic compound that features a cyclopentyl ring substituted with a bromomethyl group and an oxy-methyl linkage to a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene typically involves multiple steps. One common method includes the bromination of cyclopentylmethanol to form 1-(bromomethyl)cyclopentane. This intermediate is then reacted with 2-fluorobenzyl alcohol under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the fluorobenzene ring or the cyclopentyl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromomethyl group allows for covalent modification of target proteins, while the fluorobenzene ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-chlorobenzene
- 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-chlorobenzene
- 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-fluorobenzene
Uniqueness
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the bromomethyl group and the fluorobenzene ring provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C13H16BrFO |
|---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
1-[[1-(bromomethyl)cyclopentyl]oxymethyl]-2-fluorobenzene |
InChI |
InChI=1S/C13H16BrFO/c14-10-13(7-3-4-8-13)16-9-11-5-1-2-6-12(11)15/h1-2,5-6H,3-4,7-10H2 |
InChI Key |
XVTFKXKNJKIKQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CBr)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



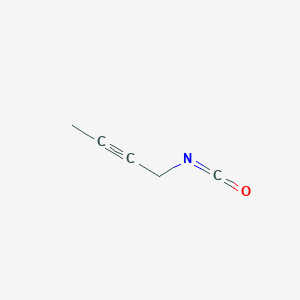

![2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid](/img/structure/B15303980.png)
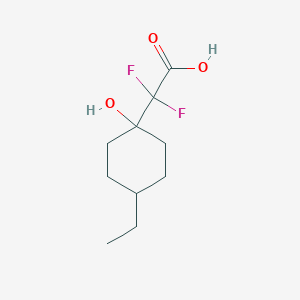

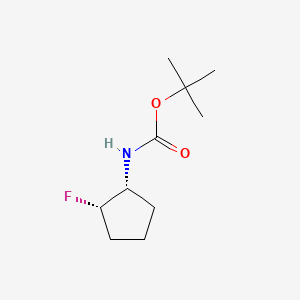
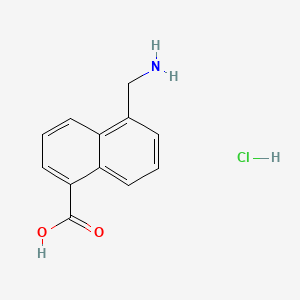
![5-[(2-Amino-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15304053.png)
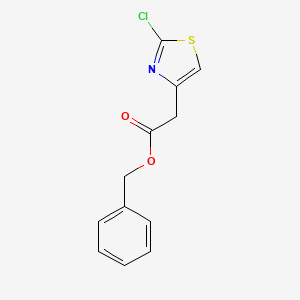


![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)
